1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Overview
Description
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, smooth muscle tone, and metabolic rate.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as blocking β-adrenergic receptors .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involving β-adrenergic signaling .
Result of Action
Similar compounds have been known to exert effects such as blocking β-adrenergic receptors, which can lead to changes in heart rate, smooth muscle tone, and metabolic rate .
Biochemical Analysis
Biochemical Properties
1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity and affecting cellular redox states . Additionally, its interaction with proteins involved in signal transduction pathways can lead to alterations in cellular responses to external stimuli .
Cellular Effects
The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates . Its impact on cellular metabolism includes modulation of metabolic fluxes and alterations in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular resilience to oxidative stress . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where specific dosage ranges result in distinct biological outcomes . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Properties
IUPAC Name |
1,3-dioxo-2-pyridin-3-ylisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-4-3-8(14(19)20)6-11(10)13(18)16(12)9-2-1-5-15-7-9/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDDZNYIUMDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354525 | |
Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239807-67-1 | |
Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.